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Compound of Interest

Compound Name: Pyrimido[4,5-d][1,3]diazine-4-thiol

CAS No.: 6014-08-0

Cat. No.: B3385040

Get Quote

Executive Summary
The pyrimido[4,5-d]pyrimidine core is a privileged scaffold in medicinal chemistry, exhibiting

potent inhibition against kinases (CDK2, EGFR), viral polymerases, and neurodegenerative

targets (AChE).[1] However, the poor solubility and limited functionalization vectors of this

fused bicyclic system often hamper lead optimization.

This guide details a "Click-Ready" strategy utilizing the high nucleophilicity of the thiol group to

introduce a propargyl handle. This enables the rapid generation of 1,2,3-triazole libraries via

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] The resulting thio-linked triazole

hybrids frequently exhibit superior pharmacokinetics and dual-binding modes compared to the

parent scaffold.
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Direct substitution on the pyrimido[4,5-d]pyrimidine ring is often synthetically challenging due to

the electron-deficient nature of the pyrimidine rings.

Solution: The thiol group (often introduced via thiourea during cyclization) acts as a "soft"

nucleophile.

Regioselectivity: Under mild basic conditions, S-alkylation with propargyl bromide is

kinetically favored over N-alkylation, preserving the Watson-Crick face of the heterocycle for

hydrogen bonding within enzyme active sites.

Triazole Linker: The 1,2,3-triazole ring formed post-click mimics a trans-amide bond but is

metabolically stable, improving the drug-like properties (LogP, solubility) of the final inhibitor.

[1]

Mechanism of Action (Biological)
Propargylated derivatives, once "clicked," often function as ATP-competitive inhibitors.[1]

Pyrimido-core: Mimics the adenine moiety of ATP, binding to the hinge region of kinases.

Triazole-arm: Extends into the hydrophobic back-pocket or solvent-exposed region, providing

selectivity.

Thioether tether: Provides rotational flexibility, allowing the inhibitor to adopt an induced-fit

conformation.

Experimental Protocols
Part A: Synthesis of the S-Propargyl Scaffold
Target:S-(2-propynyl)pyrimido[4,5-d]pyrimidine[1]

Reagents:

Precursor: 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

(Synthesized via Biginelli-like condensation).[1][2]

Alkylation Agent: Propargyl bromide (80% in toluene).[1]
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Base: Potassium Carbonate (anhydrous).[1]

Solvent: DMF (N,N-Dimethylformamide) or Acetone.[1]

Protocol:

Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of the thione precursor in 10 mL of dry DMF.

Activation: Add 1.2 eq of anhydrous

. Stir at room temperature for 30 minutes to generate the thiolate anion. Note: The solution
typically changes color (yellow to orange).[1]

Alkylation: Dropwise add 1.1 eq of propargyl bromide at 0°C.

Reaction: Allow to warm to room temperature and stir for 3–5 hours. Monitor via TLC (Mobile

phase: CHCl3:MeOH 9:1).[1] The S-propargyl product is usually less polar than the thione.

Workup: Pour the mixture into 100 mL ice-water. The product will precipitate. Filter, wash

with water, and recrystallize from Ethanol/DMF.[1]

Critical Control Point: Avoid heating above 60°C during alkylation to prevent S-to-N propargyl

migration (Dimroth-like rearrangement).

Part B: The Click Reaction (CuAAC)
Target:1,2,3-Triazole-Pyrimido[4,5-d]pyrimidine Hybrids

Reagents:

S-Propargyl Scaffold (from Part A).[1][3]

Azide (R-N3): Aromatic or aliphatic azide (1.0 eq).[1]

Catalyst:

(10 mol%).[1]

Reductant: Sodium Ascorbate (20 mol%).[1]
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Solvent: DMSO:Water (4:[1]1) or t-BuOH:Water (1:1).[1]

Protocol:

Setup: In a screw-cap vial, dissolve the S-propargyl scaffold (0.5 mmol) and the organic

azide (0.5 mmol) in 3 mL of solvent.

Catalyst Prep: Prepare a fresh solution of

(0.05 mmol) and Sodium Ascorbate (0.1 mmol) in 0.5 mL water.

Initiation: Add the catalyst solution to the reaction vial. Flush the headspace with Nitrogen

gas for 1 minute.

Incubation: Stir vigorously at room temperature for 6–12 hours.

Observation: A color change to brown/green indicates oxidation of Copper; add more

ascorbate if this occurs.

Termination: Dilute with 20 mL cold water.

Solid Products: Filter and wash with dilute

(to remove copper traces).

Oily Products: Extract with Ethyl Acetate, wash with brine, dry over

.[1]

Visualizations & Workflows
Synthetic Pathway (Retrosynthesis)
This diagram illustrates the logical flow from raw materials to the final bioactive library.
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Caption: Step-wise synthesis from multicomponent cyclization to click-chemistry

functionalization.

Library Generation Workflow
The following decision tree helps researchers select the appropriate azide partner based on the

biological target.
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Caption: Strategic selection of azide partners for targeted biological outcomes.

Data Summary & Troubleshooting
Optimization of S-Propargylation
The choice of base and solvent critically affects the yield and regioselectivity (S- vs N-

alkylation).
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Solvent Base Temp (°C) Yield (%)
Regioselect
ivity (S:N)

Notes

DMF K2CO3 25 85-92 >95:5

Recommend

ed.[1] Fast &

Clean.

Acetone K2CO3 Reflux 70-75 90:10

Slower,

easier

workup.

Ethanol NaOEt Reflux 40-50 60:40

Significant N-

alkylation

side

products.

THF NaH 0 65 80:20
Harsh; risk of

ring opening.

Troubleshooting the CuAAC Reaction
Problem: Reaction stalls or turns green.

Cause: Oxidation of Cu(I) to Cu(II) or chelation of Copper by the pyrimido-pyrimidine

nitrogens.[1]

Fix: Add excess Sodium Ascorbate (up to 50 mol%) or use a stabilizing ligand like THPTA

or TBTA (1:1 ratio with Cu).[1]

Problem: Product precipitates as a sticky gum.

Fix: Change solvent to DMSO/t-BuOH (1:1).[1] The triazole product is often less soluble in

water than the starting materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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